molecular formula C16H16N2O B14733492 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one CAS No. 5469-91-0

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one

Cat. No.: B14733492
CAS No.: 5469-91-0
M. Wt: 252.31 g/mol
InChI Key: UYNRNKVSHIPCJL-UHFFFAOYSA-N
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Description

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one is an organic compound with the molecular formula C16H15N3. This compound is known for its unique structural features, which include a dimethylamino group attached to a phenyl ring and an imino group linked to a phenylethanone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and drug development is ongoing.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethanenitrile
  • (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethanol

Uniqueness

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.

Properties

CAS No.

5469-91-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]imino-1-phenylethanone

InChI

InChI=1S/C16H16N2O/c1-18(2)15-10-8-14(9-11-15)17-12-16(19)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

UYNRNKVSHIPCJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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